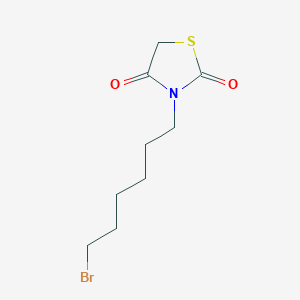
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class Thiazolidinediones are known for their applications in medicinal chemistry, particularly in the treatment of diabetes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,4-thiazolidinedione with 6-bromohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazolidinedione core can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-(6-aminohexyl)-2,4-thiazolidinedione derivative.
科学的研究の応用
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-diabetic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new thiazolidinedione-based therapeutics.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the context of diabetes treatment, thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism . The addition of the bromohexyl group may influence the compound’s binding affinity and specificity for PPARγ or other molecular targets.
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in diabetes treatment.
Pioglitazone: A widely used thiazolidinedione with similar applications.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the bromohexyl group, which can alter its chemical and biological properties compared to other thiazolidinediones. This modification can potentially enhance its efficacy, selectivity, and safety profile in various applications.
特性
分子式 |
C9H14BrNO2S |
|---|---|
分子量 |
280.18 g/mol |
IUPAC名 |
3-(6-bromohexyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H14BrNO2S/c10-5-3-1-2-4-6-11-8(12)7-14-9(11)13/h1-7H2 |
InChIキー |
RJDKHOSWKMFCKR-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)S1)CCCCCCBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















